2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
2-[[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S/c27-21-5-4-20(25-10-1-9-22-25)23-26(21)15-16-6-11-24(12-7-16)31(28,29)18-2-3-19-17(14-18)8-13-30-19/h1-5,9-10,14,16H,6-8,11-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVUQOZUHNJBTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)S(=O)(=O)C4=CC5=C(C=C4)OCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one (CAS Number: 2191214-20-5) is a synthetic derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula for this compound is with a molecular weight of approximately 441.51 g/mol. The structure includes a piperidine core linked to a benzofuran sulfonamide and a pyrazole moiety, which are known to enhance biological activity through various mechanisms.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor effects. For instance, the dihydrobenzofuran series has been shown to inhibit angiogenesis and tumor growth in preclinical models. The specific compound under consideration has been evaluated for its ability to inhibit neuropilin-1 (NRP1), a receptor implicated in tumor progression and metastasis. In vitro studies demonstrated that it effectively reduces NRP1-mediated signaling pathways, leading to decreased cell proliferation and increased apoptosis in cancer cell lines .
Enzyme Inhibition
The compound has also been assessed for its enzyme inhibitory properties. Preliminary studies suggest that it may act as an inhibitor of acetylcholinesterase (AChE) and urease, which are critical in various physiological processes and disease states. The presence of the sulfonamide group is particularly relevant as it enhances the compound's ability to interact with these enzymes, potentially leading to therapeutic applications in neurodegenerative diseases and infection management .
Pharmacokinetics
Pharmacokinetic studies reveal that derivatives of this compound exhibit favorable profiles, including longer half-lives compared to historical compounds. For example, one related compound demonstrated a half-life of 4.29 hours, suggesting potential for once-daily dosing regimens . This pharmacokinetic advantage is crucial for developing effective treatment protocols.
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- Neuropilin-1 Antagonism : A study involving small molecule antagonists of NRP1 showed that compounds structurally related to the target compound led to significant reductions in tumor growth in xenograft models .
- AChE Inhibition : Another investigation focused on piperidine derivatives reported enhanced AChE inhibition compared to standard references like donepezil. This suggests potential applications in treating Alzheimer's disease through improved cognitive function modulation .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 441.51 g/mol |
| Antitumor Activity | NRP1 inhibition |
| AChE Inhibition | Yes |
| Half-Life (related compounds) | Up to 4.29 hours |
Scientific Research Applications
The compound exhibits several key biological activities:
Antitumor Activity
Research indicates that compounds with similar structures demonstrate significant antitumor effects. The specific compound has been evaluated for its ability to inhibit neuropilin-1 (NRP1), a receptor implicated in tumor progression and metastasis. In vitro studies have shown that it effectively reduces NRP1-mediated signaling pathways, leading to decreased cell proliferation and increased apoptosis in cancer cell lines.
Enzyme Inhibition
The compound has also been assessed for its enzyme inhibitory properties. Preliminary studies suggest that it may act as an inhibitor of acetylcholinesterase (AChE) and urease. The presence of the sulfonamide group enhances the compound's ability to interact with these enzymes, suggesting potential therapeutic applications in neurodegenerative diseases and infection management .
Pharmacokinetics
Pharmacokinetic studies reveal favorable profiles for derivatives of this compound, including longer half-lives compared to historical compounds. For instance, related compounds have demonstrated a half-life of approximately 4.29 hours, indicating potential for once-daily dosing regimens.
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- Neuropilin-1 Antagonism : A study involving small molecule antagonists of NRP1 showed that structurally related compounds led to significant reductions in tumor growth in xenograft models.
- AChE Inhibition : Investigations focused on piperidine derivatives reported enhanced AChE inhibition compared to standard references like donepezil, suggesting potential applications in treating Alzheimer's disease through improved cognitive function modulation .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for assessing the purity of this compound in synthetic samples?
- Methodology:
- HPLC with UV detection : Use a C18 reversed-phase column and a mobile phase comprising a buffer solution (15.4 g ammonium acetate in 1 L water, pH adjusted to 6.5 with 10% acetic acid) combined with an organic modifier (e.g., acetonitrile) for gradient elution. This method is validated for sulfonamide-containing heterocycles and ensures resolution of closely related impurities .
- Mass spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns to verify structural integrity.
Q. How is the crystal structure of this compound determined experimentally?
- Methodology:
- Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation in a solvent system (e.g., methanol/water). Collect diffraction data at low temperature (100 K) to minimize thermal motion artifacts. Refine the structure using software like SHELXL, focusing on resolving sulfonyl-piperidine torsional angles and hydrogen-bonding networks .
Q. What spectroscopic techniques are critical for confirming the regiochemistry of the pyrazole moiety?
- Methodology:
- 1H-13C HMBC NMR : Correlate pyrazole proton signals with adjacent carbons to distinguish between 1H-pyrazole and tautomeric forms.
- NOESY experiments : Identify spatial proximity between the pyrazole N1-H and dihydropyridazinone protons to confirm substitution patterns.
Advanced Research Questions
Q. How can palladium-catalyzed reductive cyclization be optimized to synthesize the dihydropyridazinone core?
- Methodology:
- Catalytic system : Use Pd(OAc)₂ with 1,1'-bis(diphenylphosphino)ferrocene (dppf) as a ligand in a CO atmosphere generated in situ from formic acid derivatives (e.g., phenyl formate). This avoids handling gaseous CO and improves safety .
- Key parameters :
- Temperature: 80–100°C in DMF.
- Reaction time: 12–24 hours.
- Yield optimization: Monitor nitroarene intermediates via TLC to prevent over-reduction.
Q. What strategies resolve contradictions between spectral data (e.g., NMR vs. X-ray) during structural confirmation?
- Methodology:
- Dynamic NMR analysis : Probe temperature-dependent conformational changes in solution (e.g., piperidine ring puckering) that may differ from solid-state X-ray data.
- DFT calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian at the B3LYP/6-31G* level) to validate proposed conformers .
Q. How can impurity profiles be systematically analyzed during scale-up synthesis?
- Methodology:
- Reference standards : Use chromatographic comparison with synthesized impurities (e.g., des-sulfonated byproducts or regioisomeric pyrazoles). Example impurities include analogues like 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one .
- LC-MS/MS : Detect trace impurities (<0.1%) by coupling high-resolution mass spectrometry with collision-induced dissociation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
